7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 15871-54-2
VCID: VC21015392
InChI: InChI=1S/C11H19N3O2/c1-9(2)5-11(6-10(3,4)14-9)7(15)12-8(16)13-11/h14H,5-6H2,1-4H3,(H2,12,13,15,16)
SMILES: CC1(CC2(CC(N1)(C)C)C(=O)NC(=O)N2)C
Molecular Formula: C11H19N3O2
Molecular Weight: 225.29 g/mol

7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

CAS No.: 15871-54-2

Cat. No.: VC21015392

Molecular Formula: C11H19N3O2

Molecular Weight: 225.29 g/mol

* For research use only. Not for human or veterinary use.

7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione - 15871-54-2

Specification

CAS No. 15871-54-2
Molecular Formula C11H19N3O2
Molecular Weight 225.29 g/mol
IUPAC Name 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Standard InChI InChI=1S/C11H19N3O2/c1-9(2)5-11(6-10(3,4)14-9)7(15)12-8(16)13-11/h14H,5-6H2,1-4H3,(H2,12,13,15,16)
Standard InChI Key PNJCQCUNRRANAF-UHFFFAOYSA-N
SMILES CC1(CC2(CC(N1)(C)C)C(=O)NC(=O)N2)C
Canonical SMILES CC1(CC2(CC(N1)(C)C)C(=O)NC(=O)N2)C

Introduction

Chemical Structure and Properties

Structural Features

7,7,9,9-Tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione possesses a unique spirocyclic structure consisting of a decane framework with three nitrogen atoms incorporated into the ring system. This compound features four methyl groups attached to the carbon atoms at positions 7 and 9, contributing significantly to its steric bulk and potentially influencing its reactivity and solubility characteristics .

The central feature of this molecule is the spiro carbon atom that connects two ring systems: a five-membered ring containing amide functionalities and a six-membered ring with a tertiary amine. This structural arrangement creates a distinctive three-dimensional framework that influences the compound's chemical behavior and interaction potential with other molecules .

The presence of multiple nitrogen atoms in the structure suggests that it may exhibit basic properties and could participate in coordination chemistry as a ligand. The spirocyclic nature imparts interesting conformational characteristics that affect its spatial arrangement and interaction with potential binding partners or reaction substrates .

Chemical Identifiers and Properties

The compound is precisely characterized through multiple standardized chemical identifiers that allow for unambiguous reference across chemical databases:

Identifier TypeValue
CAS Number15871-54-2
Molecular FormulaC11H19N3O2
Molecular Weight225.29 g/mol
IUPAC Name7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Standard InChIInChI=1S/C11H19N3O2/c1-9(2)5-11(6-10(3,4)14-9)7(15)12-8(16)13-11/h14H,5-6H2,1-4H3,(H2,12,13,15,16)
Standard InChIKeyPNJCQCUNRRANAF-UHFFFAOYSA-N
SMILES NotationCC1(CC2(CC(N1)(C)C)C(=O)NC(=O)N2)C

These identifiers provide essential information for researchers seeking to study or utilize this compound, enabling precise communication about its structure and properties across scientific disciplines.

Functional Groups and Reactivity

The molecule contains several key functional groups that determine its chemical behavior:

  • Amide groups: The presence of two carbonyl (C=O) groups adjacent to nitrogen atoms forms amide functionalities, which influence hydrogen bonding capabilities and contribute to potential interactions with biological systems.

  • Tertiary amine: The molecule contains a tertiary amine nitrogen, which provides a basic site and potential for coordination chemistry.

  • Quaternary carbon centers: The presence of quaternary carbon atoms with methyl substituents creates steric constraints that influence the three-dimensional conformation and reactivity profile of the compound .

These structural elements suggest that 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may participate in various chemical transformations, including nucleophilic substitutions, coordination with metal ions, and hydrogen bonding interactions. These properties make it potentially valuable for diverse applications in synthetic chemistry and materials development .

SupplierCatalog/ReferencePurityAvailable QuantitiesPrice RangeEstimated Delivery
CymitQuimicaIN-DA001QSANot specifiedUndefined sizeTo inquireMon 21 Apr 25
CymitQuimica3D-QAA87154Min. 95%500mg, 5g504.00 € (500mg), 1,717.00 € (5g)Mon 02 Jun 25
AccelachemSY157913≥95%Not specifiedPrice on ApplicationNot specified
VulcanchemVC21015392Not specifiedNot specifiedNot specifiedNot specified

The commercial availability information indicates that the compound is accessible for research purposes, though at relatively high prices that suggest specialized synthesis requirements or limited production scales. Most suppliers specify that the product is intended for laboratory or research and development purposes only, highlighting its specialized nature .

The purity specifications from multiple suppliers consistently indicate that the compound is typically available at 95% purity or higher, which is suitable for most research applications. The delivery timeframes provided by some suppliers suggest that the compound may be produced to order rather than maintained in inventory, which is consistent with its specialized nature .

Applications and Research Directions

Current Research Trends

Research involving 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione appears to focus on several key areas:

  • Derivative Development: Researchers are exploring the creation of modified versions by substituting different functional groups onto the base structure. These modifications allow scientists to tailor the properties for specific applications, potentially enhancing solubility, reactivity, or biological activity.

  • Antimicrobial Applications: Current research demonstrates interest in exploring derivatives of this compound for creating antimicrobial materials, particularly in textile applications that require durable and effective antimicrobial properties.

  • Structure-Activity Relationship Studies: Understanding how modifications to the base structure affect its properties and potential applications represents an important research direction, enabling more targeted development of specialized derivatives.

These research trends highlight the versatility of this compound as a platform for developing materials and compounds with tailored properties for specific applications across multiple scientific disciplines.

Derivatives and Related Compounds

Known Derivatives

Several derivatives of 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione have been developed to enhance or modify its properties for specific applications:

  • 3-Dodecyl-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS: 67778-10-3): This derivative incorporates a dodecyl chain (C12H25) attached to the nitrogen at position 3 of the base structure. It has a molecular formula of C23H43N3O2 and a molecular weight of 393.61 g/mol. The addition of the long alkyl chain significantly alters the lipophilicity and potentially the membrane interaction properties of the compound .

This specific derivative demonstrates how the base structure can be modified to create compounds with altered physicochemical properties, potentially enhancing certain applications or enabling new ones entirely .

Modification Strategies

The structure of 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione offers several potential sites for modification to create derivatives with tailored properties:

  • N-substitution: The nitrogen atoms in the structure provide opportunities for attaching various substituents that can alter solubility, reactivity, and biological activity profiles. The example of the 3-dodecyl derivative demonstrates this approach .

  • Ring Modifications: Alterations to the ring sizes or incorporation of additional heteroatoms could create analogs with different conformational properties and reactivity patterns.

  • Functional Group Introduction: Adding reactive functional groups such as hydroxyl, carboxyl, or halogen substituents could enable further chemical transformations and expand potential applications.

These modification strategies allow researchers to develop a family of related compounds with tuned properties for specific applications, ranging from antimicrobial materials to potential pharmaceutical candidates with specific target-binding profiles.

Physical Properties and Characterization

General Physical Characteristics

Based on its structure, 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is expected to be a crystalline solid at room temperature. The presence of carbonyl groups and nitrogen atoms suggests moderate polarity, which would influence its solubility characteristics in various solvents .

The compound likely exhibits:

  • Moderate solubility in polar organic solvents such as alcohols, DMSO, and DMF

  • Limited solubility in highly nonpolar solvents

  • Potential for hydrogen bonding interactions due to the amide functionalities

Spectroscopic Properties

The structural features of 7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione would produce characteristic spectroscopic signatures that aid in its identification and characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The compound would show distinctive proton (¹H) NMR signals for:

    • Methyl groups attached to the ring system (likely as singlets)

    • Methylene (CH₂) protons within the ring structure

    • NH protons (if present in the tautomeric form)

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for:

    • C=O stretching vibrations from the amide groups (typically around 1650-1700 cm⁻¹)

    • N-H stretching (if present in certain tautomeric forms)

    • C-N stretching vibrations

  • Mass Spectrometry: The compound would show a molecular ion peak at m/z 225 corresponding to its molecular weight, along with fragmentation patterns characteristic of its structural features .

These spectroscopic properties provide essential tools for researchers to confirm the identity and assess the purity of synthesized or isolated samples of the compound.

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